molecular formula C81H125N22O39P B590840 Casein CAS No. 9000-71-9

Casein

Cat. No. B590840
CAS RN: 9000-71-9
M. Wt: 2061.98
InChI Key: BECPQYXYKAMYBN-UHFFFAOYSA-N
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Description

Casein is the chief protein in milk and the essential ingredient of cheese. In its pure form, it is an amorphous white solid, tasteless and odorless, while its commercial type is yellowish with a pleasing odor . Casein is a family of related phosphoproteins commonly found in mammalian milk, comprising about 80% of the proteins in cow’s milk and between 20% and 60% of the proteins in human milk .

  • For rennet casein, warm skim milk is set with rennet extract until the calcium paracaseinate clots, after which the clot is cut into small pieces to allow the whey to drain .


Molecular Structure Analysis

Casein is a mixture of phosphoproteins of differing molecular weight. It is a lyophilic colloid akin to albumin and gelatin. It is isoelectric at pH 4.6 where its solubility in water is but 0.01 percent . Casein contains a high number of proline amino acids which hinder the formation of common secondary structural motifs of proteins .


Chemical Reactions Analysis

Casein is amphoteric: below pH 4.6 casein forms moderately soluble salts such as casein chloride; above pH 4.6 casein forms salts with bases . Caseinates readily form gels when slowly coagulated from concentrated solutions .


Physical And Chemical Properties Analysis

Pure casein is an amorphous white solid without taste or odor. Commercial casein is slightly yellow, with a pleasant odor . Casein is insoluble in most organic solvents .

Scientific Research Applications

  • Drug Delivery Carrier : Casein is used as a drug carrier due to its ability to enhance the bioavailability and efficacy of drugs. Its amphiphilic nature allows it to carry both hydrophobic and hydrophilic drugs without toxic effects, making it a valuable natural alternative to synthetic carriers (Semwal et al., 2022).

  • Nutritional Applications : Casein has been utilized in parenteral nutrition. A historical study on 'casydrol', a digested form of casein, found that it could be safely administered to maintain nutritional status in various conditions (Pybus & Puntis, 2020).

  • Adhesive Properties : Research from the early 20th century highlighted the effectiveness of casein-based adhesives, particularly in wood gluing. Casein adhesives were noted for their superior properties and versatile applications compared to gelatin adhesives (Narskii, 2010).

  • Functional and Bioactive Peptide Source : κ-Casein macropeptide, a component of whey produced during cheese making, has been extensively studied for its functionality as a bioactive peptide. It holds potential in creating nutraceuticals or functional food products due to its physicochemical, biological, and nutritional properties (Manso & López-Fandiño, 2004).

  • Dental Health Applications : The Casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) complex has demonstrated effectiveness in remineralizing tooth surfaces and preventing caries. Its unique capacity to deliver bio-available calcium and phosphate makes it a valuable component in oral health products (Gupta & Prakash, 2011).

  • Food and Technical Applications : Casein proteins can self-associate with other macromolecules, offering unique functionalities in food and technical applications. Their ability to form supramolecular structures is of significant interest for both biological and industrial processes (Anema, 2018).

  • Milk Protein Polymer in Adhesives : As an important natural polymer, casein has been used in environmentally-safe adhesives. Its ability to be modified by physical, chemical, or enzymatic means expands its application in various environmentally friendly products (Guo & Wang, 2016).

  • Casein in Milk and Dairy Products : The structure, stability, and functionality of casein micelles play a crucial role in the physico-chemical properties of milk and dairy products. Understanding these properties is essential for the dairy industry (Huppertz et al., 2018).

Mechanism of Action

Target of Action

Casein, a major protein in milk, primarily targets the digestive system in humans. It acts as a source of essential amino acids and calcium, which are necessary for various bodily functions . Casein also interacts with various cells and molecules within the body, including enzymes and receptors, influencing various biological processes .

Mode of Action

Casein proteins, when digested, form a mass that causes a feeling of fullness in the stomach and releases nutrients and amino acids into the bloodstream for a longer period . This slow digestion and absorption process is due to the formation of a clot or gel in the acidic environment of the stomach . This interaction with its targets leads to changes such as prolonged nutrient supply and satiety .

Biochemical Pathways

Casein influences several biochemical pathways. For instance, casein kinase 1α, a protein that belongs to the casein kinase 1 family, regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .

Pharmacokinetics

The pharmacokinetics of casein, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for its bioavailability. Casein forms a gel in the stomach, significantly slowing the rate at which it’s digested and absorbed .

Result of Action

The molecular and cellular effects of casein’s action are diverse. Casein proteins lack well-defined secondary and tertiary structure due to a high number of proline residues, making them relatively hydrophobic and poorly soluble in water . They interact with calcium and calcium phosphate, self-aggregate to organize into a supramolecular structure known as the casein micelle . This structure is essential for supplying proteins, phosphate, and calcium to neonates .

Action Environment

Environmental factors significantly influence casein’s action, efficacy, and stability. For instance, the mechanical properties of casein films, used in food packaging, can be altered by changing environmental conditions such as humidity . Additionally, modifications of casein induced by physical, chemical, and enzymatic actions can change its techno-functionalities .

Future Directions

The casein market is poised for continued growth on account of evolving consumer preferences for natural and protein-rich products. Moreover, ongoing innovations in casein-based applications, sustainable sourcing, and expansion into untapped regions are expected to propel the market growth .

properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECPQYXYKAMYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=O)O)O)O)O)N=C(C(CCC(=O)O)N=C(C(CC(=O)O)N=C(C(CCC(=O)O)N=C(C(C(C)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(CCC(=O)O)N=C(C(COP(=O)(O)O)N=C(C(CCC(=N)O)N=C(C(CC1=CC=CC=C1)N)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H125N22O39P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2062.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS]
Record name Casein
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CAS RN

9000-71-9, 9064-61-3
Record name Casein
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Q & A

ANone: Casein is not a single compound but rather a family of phosphoproteins, primarily αs1-casein, αs2-casein, β-casein, and κ-casein. These proteins self-assemble into colloidal aggregates known as casein micelles, which are responsible for the white color of milk. [, , ]

ANone: Phosphorylation of serine residues in casein plays a crucial role in binding calcium ions, which are essential for the formation and stability of casein micelles. These phosphate groups also influence the functional properties of casein, such as its solubility and emulsifying capacity. [, , , , ]

ANone: Various techniques have been employed to isolate and characterize casein fractions, including high-performance gel chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), mass ion exchange chromatography, and polyacrylamide gel electrophoresis. These methods allow for the separation and identification of individual casein proteins based on their size, charge, and hydrophobicity. [, , , ]

ANone: Casein exhibits excellent emulsifying, foaming, and water-binding properties, making it a valuable ingredient in various food products. For instance, its ability to stabilize emulsions is exploited in the production of cheese, yogurt, and processed meats. [, , , ]

ANone: Heating milk can induce denaturation and aggregation of whey proteins, leading to their interaction with casein micelles. This interaction can influence the properties of casein gels, such as their strength, texture, and water-holding capacity. The specific effects of heat treatment on casein functionality depend on factors like temperature, holding time, and the presence of other milk components. [, , , ]

ANone: Yes, casein can be modified enzymatically or chemically to alter its functional characteristics. For example, cross-linking casein with enzymes like transglutaminase can enhance its gelation properties, leading to firmer and more elastic gels. [, , ]

ANone: Casein is a common milk allergen, and some individuals may experience allergic reactions upon consumption. Further research is necessary to elucidate any long-term health effects of casein and its peptides. [, ]

ANone: Casein serves as a model protein in various research areas, such as protein chemistry, food science, and biochemistry. Its well-characterized structure and properties make it a suitable substrate for studying enzyme kinetics, protein interactions, and the effects of processing conditions on protein functionality. [, , , ]

ANone: Ongoing research explores the potential of casein-derived peptides as bioactive ingredients in functional foods and nutraceuticals. Additionally, casein's biodegradability and biocompatibility make it a promising material for developing bio-based packaging materials and biomedical applications. [, , , , , ]

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